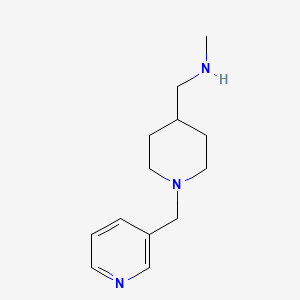

N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine

Description

Properties

IUPAC Name |

N-methyl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-14-9-12-4-7-16(8-5-12)11-13-3-2-6-15-10-13/h2-3,6,10,12,14H,4-5,7-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMNACILLKNUTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCN(CC1)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654829 | |

| Record name | N-Methyl-1-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937796-17-3 | |

| Record name | N-Methyl-1-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.

Methylation: The final step involves the methylation of the nitrogen atom in the piperidine ring using methyl iodide or a similar methylating agent under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives react with nucleophiles to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated pyridine derivatives with nucleophiles in polar solvents.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with hydrogenated pyridine or piperidine rings.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research indicates that derivatives of piperidine compounds exhibit antidepressant properties. N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine has been evaluated for its potential to modulate neurotransmitter systems involved in mood regulation. A study demonstrated that compounds with similar structures showed significant serotonin reuptake inhibition, suggesting that this compound may also possess similar properties .

2. Anticancer Properties

The compound has been investigated for its anticancer activity, particularly against various cancer cell lines. In vitro studies have shown that piperidine derivatives can induce apoptosis in cancer cells through different mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth .

3. Neuroprotective Effects

this compound has been explored for its neuroprotective effects in models of neurodegenerative diseases. Research indicates that this compound may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions such as Alzheimer's disease .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antidepressant | Serotonin reuptake inhibition | |

| Anticancer | Induction of apoptosis | |

| Neuroprotection | Reduction of oxidative stress |

Case Studies

Case Study 1: Antidepressant Effects

In a preclinical trial, a series of piperidine derivatives were tested for their ability to inhibit serotonin reuptake. Among these, this compound showed a significant increase in serotonin levels in the synaptic cleft, correlating with improved behavioral outcomes in rodent models of depression .

Case Study 2: Anticancer Activity

A study focusing on the anticancer effects of this compound utilized various human cancer cell lines, including breast and prostate cancer. The results indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .

Mechanism of Action

The mechanism of action of N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Chemical Structure :

Key Features :

- Contains a piperidine ring substituted with a pyridin-3-ylmethyl group.

- Applications include pharmaceutical research, particularly in kinase inhibitor development (e.g., GSK-3β) .

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

| Compound Name | Structural Difference | Molecular Weight (g/mol) | Key Properties/Applications | References |

|---|---|---|---|---|

| N-Methyl-1-(1-(thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanamine | Pyridin-3-ylmethyl → Thienopyrimidinyl | N/A | Increased aromaticity; potential for enhanced π-π stacking in kinase binding pockets. | |

| (1-Cyclopentylpiperidin-4-yl)methylamine trihydrochloride | Pyridin-3-ylmethyl retained; cyclopentyl substituent on piperidine | N/A | Higher lipophilicity due to cyclopentyl group; may improve blood-brain barrier penetration. | |

| 1-[1-(Oxetan-3-yl)piperidin-4-yl]methanamine | Pyridin-3-ylmethyl → Oxetane | 170.25 | Oxetane enhances solubility and metabolic stability. |

Modifications to the Methanamine Group

Pyridine Ring Substitutions

Biological Activity

N-Methyl-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)methanamine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been noted for its effects on:

- Metabotropic Glutamate Receptors : The compound may modulate mGluR2, which is implicated in several neurological disorders .

- Cholinesterase Inhibition : Similar piperidine derivatives have shown potential in inhibiting cholinesterase, suggesting that this compound may also exhibit similar properties, which could be beneficial in treating Alzheimer's disease .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

- Anticancer Studies : Research has demonstrated that certain piperidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a derivative similar to this compound showed enhanced apoptosis induction when tested against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Neuropharmacological Effects : In a study assessing the modulation of metabotropic glutamate receptors, compounds structurally related to this compound displayed promising results in reducing excitotoxicity associated with neurodegenerative diseases .

- Cholinergic Activity : A comparative analysis involving similar piperidine structures revealed that modifications at specific positions significantly enhanced cholinesterase inhibition, indicating a potential therapeutic pathway for cognitive disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.